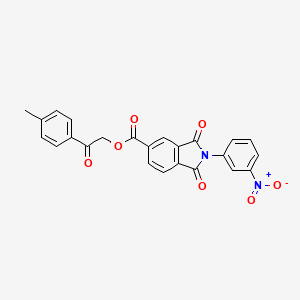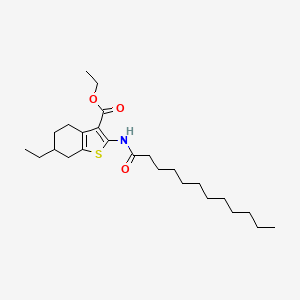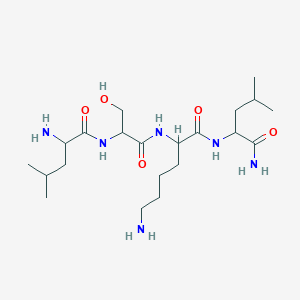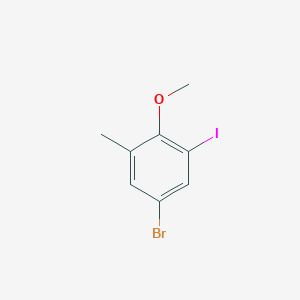![molecular formula C18H11ClN2OS B12466303 (2E)-2-[2-(4-chlorophenyl)hydrazinylidene]naphtho[2,1-b]thiophen-1(2H)-one](/img/structure/B12466303.png)
(2E)-2-[2-(4-chlorophenyl)hydrazinylidene]naphtho[2,1-b]thiophen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]NAPHTHO[2,1-B]THIOPHEN-1-ONE is a complex organic compound with a unique structure that includes a naphtho[2,1-b]thiophene core and a hydrazone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]NAPHTHO[2,1-B]THIOPHEN-1-ONE typically involves the condensation of 4-chlorophenylhydrazine with a naphtho[2,1-b]thiophene-1-one derivative. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]NAPHTHO[2,1-B]THIOPHEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphtho[2,1-b]thiophene oxides, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2E)-2-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]NAPHTHO[2,1-B]THIOPHEN-1-ONE is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown potential as a bioactive molecule with applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for further investigation in medicinal chemistry.
Medicine
In medicine, this compound is being explored for its potential therapeutic properties. Research is ongoing to determine its efficacy and safety in treating various diseases.
Industry
In the industrial sector, (2E)-2-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]NAPHTHO[2,1-B]THIOPHEN-1-ONE is used in the development of new materials with unique properties. Its applications range from the creation of advanced polymers to the design of novel electronic devices.
Mecanismo De Acción
The mechanism of action of (2E)-2-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]NAPHTHO[2,1-B]THIOPHEN-1-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Naphtho[2,1-b]thiophene derivatives: These compounds share the same core structure but differ in their substituents.
Hydrazone derivatives: Compounds with similar hydrazone moieties but different aromatic groups.
Uniqueness
(2E)-2-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]NAPHTHO[2,1-B]THIOPHEN-1-ONE is unique due to its combination of a naphtho[2,1-b]thiophene core and a chlorophenyl hydrazone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C18H11ClN2OS |
|---|---|
Peso molecular |
338.8 g/mol |
Nombre IUPAC |
2-[(4-chlorophenyl)diazenyl]benzo[e][1]benzothiol-1-ol |
InChI |
InChI=1S/C18H11ClN2OS/c19-12-6-8-13(9-7-12)20-21-18-17(22)16-14-4-2-1-3-11(14)5-10-15(16)23-18/h1-10,22H |
Clave InChI |
PFHKPDBASZOCLR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C(=C(S3)N=NC4=CC=C(C=C4)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-2-[(4-chlorophenyl)methyl]isoindole-1,3-dione](/img/structure/B12466240.png)

![ethyl N-[(2-ethoxyphenyl)carbonyl]-3,3,3-trifluoro-2-hydroxyalaninate](/img/structure/B12466260.png)

![1-[(2,4-dichlorobenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide](/img/structure/B12466270.png)






![4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B12466314.png)
![N-[3-(5-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B12466317.png)
